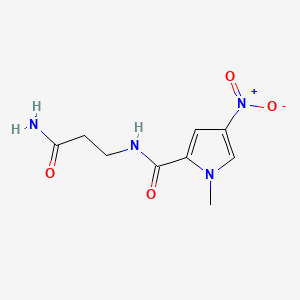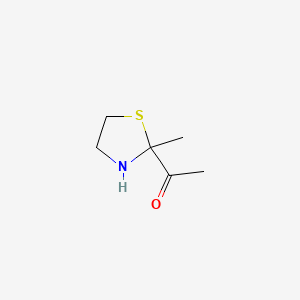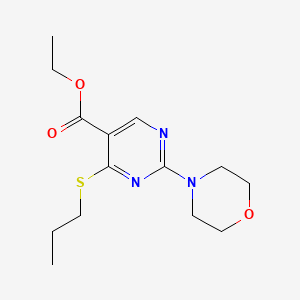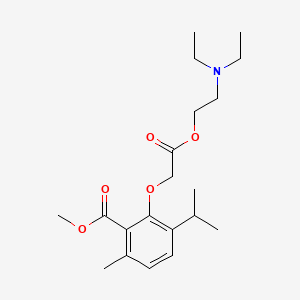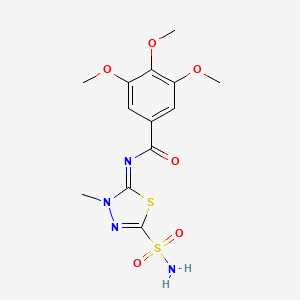![molecular formula C14H13N5O2 B13938620 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 3-(2-amino-4-pyrimidinyl)-1-methyl-, methyl ester](/img/structure/B13938620.png)
1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 3-(2-amino-4-pyrimidinyl)-1-methyl-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 3-(2-amino-4-pyrimidinyl)-1-methyl-, methyl ester is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a potent inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in various cellular processes, including cell proliferation, differentiation, and angiogenesis .
Métodos De Preparación
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 3-(2-amino-4-pyrimidinyl)-1-methyl-, methyl ester typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors to form the pyrrolo[2,3-b]pyridine core.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through a series of reactions, including oxidation and esterification.
Attachment of the Amino-Pyrimidinyl Group: The amino-pyrimidinyl group is attached via nucleophilic substitution reactions.
Methylation: The final step involves the methylation of the ester group to obtain the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Análisis De Reacciones Químicas
1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 3-(2-amino-4-pyrimidinyl)-1-methyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles.
Aplicaciones Científicas De Investigación
1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 3-(2-amino-4-pyrimidinyl)-1-methyl-, methyl ester has several scientific research applications:
Cancer Research: As a potent FGFR inhibitor, this compound is studied for its potential in cancer therapy.
Drug Development: The compound serves as a lead molecule for the development of new drugs targeting FGFRs.
Biological Studies: It is used in studies to understand the role of FGFR signaling in various biological processes.
Mecanismo De Acción
The compound exerts its effects by inhibiting the activity of FGFRs. Upon binding to FGFRs, it prevents the receptor from undergoing dimerization and autophosphorylation, thereby blocking downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt. This inhibition disrupts cellular processes like proliferation, migration, and angiogenesis, which are crucial for cancer progression .
Comparación Con Compuestos Similares
1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 3-(2-amino-4-pyrimidinyl)-1-methyl-, methyl ester is unique due to its potent FGFR inhibitory activity. Similar compounds include:
AZD4547: Another FGFR inhibitor with a different chemical structure.
Erdafitinib: An FDA-approved FGFR inhibitor used in cancer therapy.
BGJ-398: A selective FGFR inhibitor with a distinct chemical scaffold.
These compounds share the common feature of targeting FGFRs but differ in their chemical structures and specific inhibitory profiles.
Propiedades
Fórmula molecular |
C14H13N5O2 |
|---|---|
Peso molecular |
283.29 g/mol |
Nombre IUPAC |
methyl 3-(2-aminopyrimidin-4-yl)-1-methylpyrrolo[2,3-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C14H13N5O2/c1-19-7-9(10-4-6-17-14(15)18-10)11-8(13(20)21-2)3-5-16-12(11)19/h3-7H,1-2H3,(H2,15,17,18) |
Clave InChI |
KIUVJFWCTBHHOR-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C2=C(C=CN=C21)C(=O)OC)C3=NC(=NC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 6-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate](/img/structure/B13938556.png)

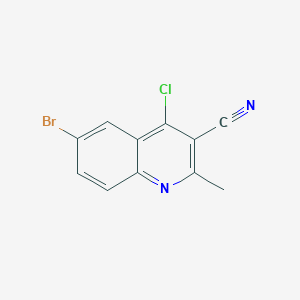
![Methyl 2-bromo-5-[[(cyclopropylamino)carbonyl]amino]benzoate](/img/structure/B13938562.png)
